2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopentylpropanamide
Description
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-cyclopentylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-12(19(24)20-14-4-2-3-5-14)22-18(23)9-7-15(21-22)13-6-8-16-17(10-13)26-11-25-16/h6-10,12,14H,2-5,11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIJFHOGNAPCAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)N2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopentylpropanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 392.44 g/mol. The structure features a pyridazine core linked to a benzo[d][1,3]dioxole moiety, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.44 g/mol |
| CAS Number | Not specified |
Biological Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit significant anti-inflammatory and antitumor activities. For example, studies have shown that derivatives of this structure can enhance the efficacy of existing chemotherapeutic agents by inhibiting critical cellular pathways involved in tumor growth and survival .
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cytochrome P450 enzymes, which play a role in drug metabolism and can influence the pharmacokinetics of co-administered drugs .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to reduced cell viability and tumor regression .
- Oxidative Stress Induction : It may increase oxidative stress within cells, which can be detrimental to cancer cell survival but beneficial for enhancing the effects of other therapeutic agents.
Case Studies
- Anti-Tumor Efficacy : A study highlighted that derivatives similar to this compound improved anti-tumor efficiency by targeting the thioredoxin system in cancer cells, promoting oxidative stress and apoptosis without significant side effects on normal cells .
- Synergistic Effects : Research has demonstrated that when used in combination with other anti-cancer drugs, compounds with similar structures can enhance therapeutic outcomes by overcoming drug resistance mechanisms .
Summary of Findings
The biological activity of this compound suggests potential applications in oncology and pharmacology. Its mechanisms involving enzymatic inhibition and apoptosis induction make it a candidate for further investigation as a therapeutic agent.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Compound A with Analogues
Key Comparative Analysis
(a) Substituent Effects on Bioactivity
- Amide Side Chain : Compound A ’s N-cyclopentylpropanamide group contrasts with the N-(3-methylisoxazol-5-yl)acetamide in its closest analog (). The cyclopentyl group may improve membrane permeability compared to the polar methylisoxazole, which could enhance oral bioavailability .
- Aromatic Moieties: The benzo[d][1,3]dioxol-5-yl group in Compound A differs from the 3-cyanophenyl group in the c-Met inhibitor (). While both substituents are aromatic, the electron-donating methylenedioxy group in Compound A may favor interactions with hydrophobic enzyme pockets, whereas the electron-withdrawing cyano group in ’s compound could enhance binding to polar residues .
(c) Computational and Crystallographic Insights
- Tools like Mercury CSD facilitate comparison of packing patterns and intermolecular interactions in pyridazinone derivatives . For example, the c-Met inhibitor’s crystal structure () reveals a planar pyridazinone ring critical for ATP-binding pocket interactions, a feature likely conserved in Compound A .
Hypothetical Pharmacological Profile
The c-Met inhibitor () exhibits IC₅₀ values in the nanomolar range, implying that Compound A’s benzodioxolyl group might similarly target kinase hydrophobic regions . Conversely, the pyran-pyrazole derivative () lacks kinase-targeting motifs, highlighting the pyridazinone core’s versatility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
